![molecular formula C10H14N6 B3347571 9-methyl-6-(piperazin-1-yl)-9H-purine CAS No. 139653-63-7](/img/structure/B3347571.png)
9-methyl-6-(piperazin-1-yl)-9H-purine
Overview
Description
9-methyl-6-(piperazin-1-yl)-9H-purine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by researchers at Merck Sharp & Dohme Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
Target of Action
The primary targets of 9-methyl-6-(piperazin-1-yl)-9H-purine are the enzymes PI3K and mTOR . These enzymes play a crucial role in the PI3K-Akt-mTOR pathway, which is often abnormally activated in many human cancers .
Mode of Action
9-methyl-6-(piperazin-1-yl)-9H-purine interacts with its targets, PI3K and mTOR, inhibiting their activity . This inhibition disrupts the PI3K-Akt-mTOR signaling pathway, leading to changes in cell cycle progression and cell proliferation .
Biochemical Pathways
The compound affects the PI3K-Akt-mTOR signaling pathway . This pathway is among the most common intracellular signaling pathways and participates in different biological effects, such as cell cycle progression and cell proliferation . Disruption of this pathway by the compound can lead to the inhibition of tumor development and resistance to anticancer therapies .
Pharmacokinetics
It is known that ideal metabolic stability can be achieved on the purine scaffold . This suggests that the compound may have a low efflux ratio and excellent stability of human microsomes , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the promotion of cell apoptosis . This suggests that 9-methyl-6-(piperazin-1-yl)-9H-purine could be a promising cancer drug, showing high potency and little drug resistance even at low doses .
Advantages and Limitations for Lab Experiments
9-methyl-6-(piperazin-1-yl)-9H-purine has several advantages for lab experiments. It is a highly selective and potent antagonist of mGluR5, which makes it a useful tool for studying the role of mGluR5 in various neurological processes. 9-methyl-6-(piperazin-1-yl)-9H-purine is also well-tolerated and has a low toxicity profile, which makes it suitable for in vivo experiments.
However, there are also limitations to using 9-methyl-6-(piperazin-1-yl)-9H-purine in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. 9-methyl-6-(piperazin-1-yl)-9H-purine also has a short half-life in the body, which can limit its effectiveness in certain experimental paradigms.
Future Directions
There are several future directions for research on 9-methyl-6-(piperazin-1-yl)-9H-purine. One area of interest is the development of more potent and selective mGluR5 antagonists for use in the treatment of neurological disorders. Another area of interest is the investigation of the role of mGluR5 in other neurological processes such as pain, anxiety, and depression. Finally, there is also interest in exploring the potential use of 9-methyl-6-(piperazin-1-yl)-9H-purine as a tool for studying the role of mGluR5 in various neurological disorders.
Scientific Research Applications
9-methyl-6-(piperazin-1-yl)-9H-purine has been studied extensively for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. 9-methyl-6-(piperazin-1-yl)-9H-purine has been shown to improve cognitive function and reduce behavioral abnormalities in animal models of Fragile X syndrome.
Parkinson's disease is a neurodegenerative disorder that affects movement and is caused by the degeneration of dopaminergic neurons in the brain. 9-methyl-6-(piperazin-1-yl)-9H-purine has been shown to protect dopaminergic neurons and improve motor function in animal models of Parkinson's disease.
Addiction is a chronic relapsing disorder that is characterized by compulsive drug-seeking behavior. 9-methyl-6-(piperazin-1-yl)-9H-purine has been shown to reduce drug-seeking behavior in animal models of addiction by blocking the effects of glutamate, a neurotransmitter that is involved in addiction.
properties
IUPAC Name |
9-methyl-6-piperazin-1-ylpurine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-15-7-14-8-9(15)12-6-13-10(8)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNYRRVQHLCBAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-6-(piperazin-1-yl)-9H-purine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.